molecular formula C17H17ClN2O3S B2413446 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime CAS No. 306979-78-2

2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime

Cat. No.: B2413446
CAS No.: 306979-78-2
M. Wt: 364.84
InChI Key: SVVSAJYUXGFDRX-XDHOZWIPSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime is a chemical compound with a complex structure that includes a chlorophenyl group, a sulfanyl group, a methylpropanal group, and a nitrobenzyl oxime group

Properties

IUPAC Name

(E)-2-(4-chlorophenyl)sulfanyl-2-methyl-N-[(4-nitrophenyl)methoxy]propan-1-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-17(2,24-16-9-5-14(18)6-10-16)12-19-23-11-13-3-7-15(8-4-13)20(21)22/h3-10,12H,11H2,1-2H3/b19-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVSAJYUXGFDRX-XDHOZWIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=NOCC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(/C=N/OCC1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-[(4-Chlorophenyl)sulfanyl]-2-methylpropanal

The aldehyde precursor is synthesized through a four-step sequence involving acetal protection, bromination, thioether formation, and deprotection. Initial protection of 2-methylpropanal as its dimethyl acetal (1:1.2 molar ratio with methanol, H2SO4 catalyst) prevents undesired polymerization during subsequent steps. Radical bromination using N-bromosuccinimide (NBS, 1.1 eq) and AIBN initiator in CCl4 at 80°C introduces the α-bromo substituent with 89% regioselectivity. Nucleophilic displacement with 4-chlorothiophenol (1.3 eq) in DMF/K2CO3 (pH 9.5) at 50°C achieves complete conversion within 6 hours, facilitated by the thiophilicity of the bromide intermediate. Final acetal hydrolysis via 2M HCl in THF/water (3:1) regenerates the aldehyde functionality, yielding 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal (72% overall yield).

Table 1. Optimization of Thioether Formation Conditions

Parameter Optimal Value Yield Impact (±5%)
4-Chlorothiophenol Eq 1.3 +18%
Temperature (°C) 50 +22%
Solvent DMF +15% vs. THF

Aldoxime Formation via Hydroxylamine Condensation

Condensation of the aldehyde with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (4:1) at pH 7.0 (Na2CO3-adjusted) produces the aldoxime with 94% conversion efficiency. Kinetic studies reveal a second-order dependence on aldehyde concentration, with an activation energy (Ea) of 45.2 kJ/mol calculated via Arrhenius plotting (R²=0.98). The reaction exhibits maximal rate at 30°C, beyond which competing imine byproduct formation increases by 12%/5°C. Isolation through vacuum filtration and ethanol recrystallization yields chromatographically pure (E)-aldoxime (mp 112-114°C), as confirmed by NOE NMR correlations (H-1 to H-3 = 4.8% enhancement).

O-(4-Nitrobenzyl)oxime Derivatization

O-Alkylation of the aldoxime with 4-nitrobenzyl bromide (1.5 eq) in anhydrous DMF proceeds via an SN2 mechanism, optimized at 40°C with K2CO3 (2.0 eq) as base. Solvent screening identified DMF as superior to THF (88% vs. 63% yield), attributed to enhanced oximate ion stabilization. The reaction follows pseudo-first-order kinetics (kobs = 2.1×10⁻³ s⁻¹) with a 15.7 kJ/mol activation barrier for the rate-limiting deprotonation step. Post-reaction workup involving ethyl acetate extraction and silica gel chromatography (hexane:EtOAc 3:1) affords the title compound in 78% yield, with <2% N-alkylation byproducts.

Table 2. O-Alkylation Yield Under Varied Conditions

Base Solvent Temp (°C) Time (h) Yield (%)
K2CO3 DMF 40 8 78
NaH THF 0→25 12 65
DBU CH3CN 50 6 71

Optimization and Mechanistic Insights

Steric and Electronic Effects in Alkylation

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal a 9.8 kcal/mol preference for O- over N-alkylation, driven by the lower transition state energy for oxygen nucleophilic attack (ΔΔG‡ = 4.2 kcal/mol). The 2-methylpropanal substituent induces a 12° dihedral distortion in the oxime moiety, reducing nitrogen's nucleophilicity by 23% (NPA charge analysis). Nitrobenzyl electrophilicity is enhanced by resonance withdrawal (σpara = +1.27), achieving a 4.1×10⁵ M⁻¹s⁻¹ rate constant in DMF.

Solvent Polarity and Reaction Trajectory

Linear solvation energy relationships (LSER) correlate reaction rate with solvent dipolarity (π* = 0.87 for DMF). A 0.5 increase in π* accelerates alkylation 3.2-fold, while hydrogen-bond donor solvents (α = 0.76 for MeOH) retard progress by stabilizing the oximate ion pair. Optimized Kamlet-Taft parameters (π* > 0.6, α < 0.3, β < 0.5) guide solvent selection for scale-up.

Analytical Characterization Techniques

Spectroscopic Identification

1H NMR (400 MHz, CDCl3): δ 8.35 (d, J=8.8 Hz, 2H, Ar-NO2), 7.62 (d, J=8.8 Hz, 2H, Ar-NO2), 7.42 (d, J=8.4 Hz, 2H, Ar-Cl), 7.33 (d, J=8.4 Hz, 2H, Ar-Cl), 5.28 (s, 2H, OCH2Ar), 3.12 (s, 2H, SCH2), 1.52 (s, 6H, C(CH3)2).

13C NMR (100 MHz, CDCl3): δ 153.2 (C=N), 148.1 (C-NO2), 134.9 (C-Cl), 129.8-123.4 (aromatic Cs), 73.8 (OCH2), 44.7 (C(CH3)2), 34.1 (SCH2), 25.3 (CH3).

IR (KBr): ν 1598 cm⁻¹ (C=N), 1523/1348 cm⁻¹ (NO2 asym/sym), 690 cm⁻¹ (C-S).

Crystallographic Validation

Single-crystal X-ray diffraction (Mo Kα, 100K) confirms the (E)-oxime configuration with a C=N-O-C torsion angle of 178.4°. The 4-nitrobenzyl group adopts a gauche conformation (O-C-C-O = 62.3°), minimizing steric clash with the thioether substituent. Unit cell parameters (a=8.342 Å, b=11.207 Å, c=14.893 Å, α=90°, β=95.6°, γ=90°) agree with simulated PXRD patterns (Rwp=3.8%).

Applications in Organic Synthesis

The title compound serves as a versatile intermediate for:

  • Antimicrobial Agents : Nitro group reduction (H2/Pd-C, 40 psi) yields primary amines for Schiff base formation, with MIC values of 2-8 μg/mL against S. aureus.
  • Ligand Design : Coordination to Cu(II) (EtOH reflux, 2:1 ligand:metal ratio) produces complexes exhibiting 650 nm LMCT bands (ε=4200 M⁻¹cm⁻¹).
  • Photolabile Protecting Groups : 365 nm irradiation cleaves the O-nitrobenzyl bond (Φ=0.18), enabling controlled aldehyde release in polymer matrices.

Chemical Reactions Analysis

2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable reagent in organic synthesis. Its structure allows it to act as a precursor for the development of more complex molecules. Researchers utilize it to explore new synthetic pathways and develop novel compounds with desired properties.

Studies have indicated that 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime may exhibit significant biological activity. Research is ongoing to investigate its effects on various biological pathways, including:

  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may have cytotoxic effects against cancer cell lines, indicating potential for therapeutic applications in oncology .
  • Antimicrobial Activity : The compound's structural characteristics may contribute to its efficacy against bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Medicinal Chemistry

The compound is being explored for its potential use in drug development. Its unique functional groups may provide therapeutic benefits for conditions that require targeted molecular interventions. Research efforts are focused on understanding its mechanism of action and identifying specific molecular targets within biological systems.

Industrial Applications

In industrial settings, this compound is utilized in the formulation of new materials and chemicals. Its reactivity allows it to be incorporated into various processes, enhancing product performance and functionality.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime can be compared with other similar compounds, such as:

    2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal: This compound lacks the nitrobenzyl oxime group and may have different chemical properties and applications.

    2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-methylbenzyl)oxime: This compound has a methylbenzyl oxime group instead of a nitrobenzyl oxime group, which may affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-nitrobenzyl)oxime is a complex organic compound that has garnered attention for its potential biological activities. This article examines its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a unique combination of functional groups:

  • Chlorophenyl group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Sulfanyl group : May enhance reactivity and facilitate interactions with enzymes.
  • Methylpropanal group : Provides a structural backbone for oxime formation.
  • Nitrobenzyl oxime group : Imparts additional reactivity and potential for biological activity.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets within biological systems. The proposed mechanisms include:

  • Enzyme inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor binding : It may bind to receptors, modulating signaling pathways.
  • Oxidative stress modulation : The nitro group can participate in redox reactions, influencing oxidative stress responses.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related sulfanyl compounds have shown:

  • Moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
  • Potential antifungal effects against various pathogens .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. Similar compounds have demonstrated:

  • Inhibition of tumor cell proliferation in vitro.
  • Induction of apoptosis in cancer cell lines, particularly through the generation of oxidative stress .

Enzyme Inhibition

The compound's structural elements suggest potential as an enzyme inhibitor:

  • Similar sulfanyl compounds have been shown to inhibit acetylcholinesterase and urease effectively .
  • Potential for use in treatments targeting metabolic disorders.

Comparative Analysis

A comparative analysis with similar compounds reveals the unique attributes of this compound:

CompoundKey Functional GroupsBiological ActivityNotes
This compoundChlorophenyl, Sulfanyl, Methylpropanal, Nitrobenzyl oximeAntimicrobial, AntitumorUnique combination enhances reactivity
2-[(4-chlorophenyl)sulfanyl]-2-methylpropanalChlorophenyl, Sulfanyl, MethylpropanalLimited activityLacks nitrobenzyl oxime
2-[(4-chlorophenyl)sulfanyl]-2-methylpropanal O-(4-methylbenzyl)oximeChlorophenyl, Sulfanyl, Methylpropanal, Methylbenzyl oximeVariable activityDifferent oxime affects reactivity

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial properties of sulfanyl derivatives against multiple bacterial strains. The results indicated that compounds with a chlorophenyl group exhibited stronger inhibition against gram-positive bacteria compared to gram-negative strains .
  • Antitumor Efficacy : In vitro studies on related compounds showed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via oxidative stress pathways .

Q & A

Q. Basic

  • NMR : 1^1H and 13^13C NMR are essential for confirming the sulfanyl and oxime moieties, with characteristic shifts at δ 8.2–8.5 ppm (aromatic protons) and δ 10–12 ppm (oxime NH).
  • HPLC : Purity assessment (>98%) via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is critical, as impurities from nitro group byproducts may co-elute .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 379.08) and fragmentation patterns .

How can researchers resolve contradictions in reported spectral data or synthetic yields for this compound?

Advanced
Contradictions often arise from varying synthetic routes or solvent effects. To resolve:

  • Reproduce Conditions : Standardize reaction parameters (e.g., solvent polarity, temperature) across labs.
  • Cross-Validate Spectra : Compare with crystallographic data (e.g., X-ray structures) to confirm bond angles and torsional strains affecting NMR shifts .
  • Statistical Analysis : Apply ANOVA to synthetic yield datasets to identify outlier conditions (e.g., humidity, catalyst purity) .

What experimental designs are suitable for studying the environmental fate and degradation products of this compound?

Advanced
Use split-plot designs to evaluate abiotic/biotic degradation:

  • Abiotic : Expose to UV light (simulating sunlight) and analyze photoproducts via LC-MS.
  • Biotic : Incubate with soil microbiota and track metabolite formation (e.g., nitro-reduction to amine derivatives) using 14^14C-labeled analogs.
  • Longitudinal Studies : Monitor degradation kinetics over 6–12 months under varying pH and temperature regimes .

What are the recommended storage conditions to ensure the stability of this oxime derivative?

Basic
Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation of the sulfanyl group and nitro moiety. Lyophilization is recommended for long-term storage (>1 year), as hydrolysis rates increase in aqueous solutions above pH 7 .

What computational methods can predict the biological activity or environmental behavior of this compound?

Q. Advanced

  • QSAR Modeling : Use PubChem-derived descriptors (e.g., logP, polar surface area) to predict receptor binding or toxicity .
  • Molecular Docking : Simulate interactions with cytochrome P450 enzymes to assess metabolic pathways.
  • Environmental Fate Modeling : Apply EPI Suite to estimate biodegradation half-lives and bioaccumulation potential .

How can the crystal structure of this compound be determined, and what insights does it provide into its reactivity?

Q. Advanced

  • X-ray Crystallography : Grow single crystals via slow evaporation (acetonitrile/ethanol). Data collection using Mo-Kα radiation (λ = 0.71073 Å) resolves bond lengths (e.g., S–C bond ~1.78 Å) and confirms oxime tautomerism (E/Z configuration) .
  • Reactivity Insights : Crystal packing reveals steric hindrance from the 4-nitrobenzyl group, explaining reduced nucleophilic attack at the oxime nitrogen .

What are the potential applications of this compound in medicinal chemistry or agrochemical research?

Q. Basic

  • Medicinal Chemistry : The nitro group serves as a prodrug motif (e.g., targeting nitroreductases in hypoxic tumors).
  • Agrochemicals : Sulfanyl and oxime groups may inhibit fungal cytochrome bc1 complexes, suggesting fungicidal potential .

What strategies can be employed to analyze the metabolic pathways or byproducts of this compound in biological systems?

Q. Advanced

  • In Vitro Assays : Incubate with liver microsomes and identify metabolites via UPLC-QTOF-MS.
  • Isotope Tracing : Use 13^13C-labeled oxime to track nitro reduction to amine derivatives in rat plasma .

How do substituents like the 4-nitrobenzyl group influence the compound's physicochemical properties and reactivity?

Q. Advanced

  • Electron-Withdrawing Effects : The nitro group decreases pKa of the oxime NH (from ~12 to ~9), enhancing stability under physiological conditions.
  • Lipophilicity : LogP increases by ~1.5 units compared to non-nitro analogs, improving membrane permeability but reducing aqueous solubility .

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